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molecular formula C12H9FINO2S B8417031 Methyl 4-[(2-fluoro-4-iodophenyl)amino]thiophene-3-carboxylate

Methyl 4-[(2-fluoro-4-iodophenyl)amino]thiophene-3-carboxylate

Cat. No. B8417031
M. Wt: 377.18 g/mol
InChI Key: HPIIYIZJKRIUTE-UHFFFAOYSA-N
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Patent
US08642584B2

Procedure details

A mixture of methyl-4-(2-fluoro-4-iodo-phenylamino)-2,3-dihydro-thiophene-3-carboxylate (5.7 g, 15.0 mmol) and chloranil (5.7 g, 15.0 mmol) in toluene (50 mL) was heated to reflux for 2 hours. The solution was cooled to room temperature and the solvent was evaporated. The resulting dark brown solid was recrystallized from methanol to provide methyl 4-(2-fluoro-4-iodo-phenylamino)-thiophene-3-carboxylate (2.8 g, 49.5% yield). MS (EI) for C12H9FINO2S: 378 (MH+).
Name
methyl-4-(2-fluoro-4-iodo-phenylamino)-2,3-dihydro-thiophene-3-carboxylate
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH:5]1[C:9]([NH:10][C:11]2[CH:16]=[CH:15][C:14]([I:17])=[CH:13][C:12]=2[F:18])=[CH:8][S:7][CH2:6]1)=[O:4].C1(Cl)C(=O)C(Cl)=C(Cl)C(=O)C=1Cl>C1(C)C=CC=CC=1>[F:18][C:12]1[CH:13]=[C:14]([I:17])[CH:15]=[CH:16][C:11]=1[NH:10][C:9]1[C:5]([C:3]([O:2][CH3:1])=[O:4])=[CH:6][S:7][CH:8]=1

Inputs

Step One
Name
methyl-4-(2-fluoro-4-iodo-phenylamino)-2,3-dihydro-thiophene-3-carboxylate
Quantity
5.7 g
Type
reactant
Smiles
COC(=O)C1CSC=C1NC1=C(C=C(C=C1)I)F
Name
Quantity
5.7 g
Type
reactant
Smiles
C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The resulting dark brown solid was recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)I)NC=1C(=CSC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 49.5%
YIELD: CALCULATEDPERCENTYIELD 49.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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